

VRT-532: A Technical Overview of its Discovery and Preclinical Development

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

VRT-532 (also known as 4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)-phenol) is a small molecule identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Discovered in 2006 through a high-throughput screening campaign by Vertex Pharmaceuticals, VRT-532 showed promise in preclinical in vitro studies by demonstrating the ability to restore the function of mutant CFTR channels, particularly the G551D and F508del variants. This technical guide provides a comprehensive overview of the discovery and development history of VRT-532, detailing its mechanism of action, preclinical data, and the experimental methodologies employed in its characterization. While VRT-532 demonstrated encouraging in vitro activity, it did not advance to clinical trials. This document aims to serve as a valuable resource for researchers in the field of CFTR modulator discovery and development.

Discovery and Initial Identification

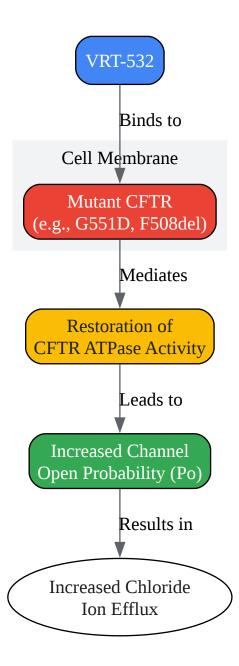
VRT-532 was identified in 2006 from a high-throughput screening (HTS) of a compound library containing 228,000 small molecules.[1] The screening assay was designed to identify compounds that could potentiate the function of the temperature-corrected F508del-CFTR mutant, the most common mutation in cystic fibrosis. The assay utilized a fluorescence-based membrane potential (FMP) measurement in Fischer Rat Thyroid (FRT) cells stably expressing the F508del-CFTR mutant.



High-Throughput Screening (HTS)

The HTS campaign that led to the discovery of **VRT-532** was a critical first step in its development. Below is a representative workflow for such a screening process.







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References

- 1. Functional Rescue of F508del-CFTR Using Small Molecule Correctors PMC [pmc.ncbi.nlm.nih.gov]
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